molecular formula C10H5BrF3N B2622090 7-Bromo-5-(trifluoromethyl)quinoline CAS No. 1239462-76-0

7-Bromo-5-(trifluoromethyl)quinoline

Cat. No.: B2622090
CAS No.: 1239462-76-0
M. Wt: 276.056
InChI Key: OGJZONCPAJZGDD-UHFFFAOYSA-N
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Description

7-Bromo-5-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 7th position and a trifluoromethyl group at the 5th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-(trifluoromethyl)quinoline typically involves the bromination of 5-(trifluoromethyl)quinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the quinoline ring using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

    Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Cross-Coupling: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate or cesium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl derivatives, while nucleophilic substitution can produce various substituted quinolines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Used in the development of advanced materials, such as liquid crystals and organic semiconductors.

Comparison with Similar Compounds

    5-Bromoquinoline: Lacks the trifluoromethyl group, which may result in different biological activities and properties.

    7-Fluoro-5-(trifluoromethyl)quinoline: Similar structure but with a fluorine atom instead of bromine, potentially leading to different reactivity and applications.

    5,7-Dibromoquinoline:

Uniqueness: 7-Bromo-5-(trifluoromethyl)quinoline is unique due to the presence of both bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity, biological activity, and physical properties. The combination of these substituents makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-bromo-5-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-6-4-8(10(12,13)14)7-2-1-3-15-9(7)5-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJZONCPAJZGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2N=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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